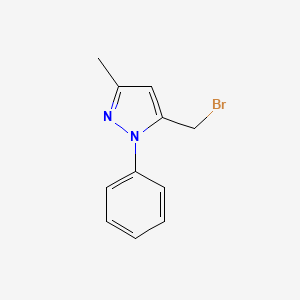
(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester is an organic compound that features a unique combination of functional groups, including an ethynyl group, a nitro group, and a carbamic acid ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester typically involves the following steps:
Ethynylation: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Carbamate Formation: The final step involves the formation of the carbamic acid ester by reacting the benzylamine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The ethynyl group can be hydrogenated to form an ethyl group using hydrogen gas and a suitable catalyst.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C).
Reduction: Hydrogen gas and a suitable catalyst such as palladium or platinum.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Hydrogenation of Ethynyl Group: Formation of the ethyl derivative.
Nucleophilic Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can also participate in reactions that modify the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a similar tert-butyl carbamate structure but different functional groups.
Ethyl acetoacetate: An ester with a different core structure but similar ester functionality.
Uniqueness
(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester is unique due to its combination of an ethynyl group, a nitro group, and a carbamic acid ester. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
tert-butyl N-[(3-ethynyl-5-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C14H16N2O4/c1-5-10-6-11(8-12(7-10)16(18)19)9-15-13(17)20-14(2,3)4/h1,6-8H,9H2,2-4H3,(H,15,17) |
InChI Key |
UASVQZFNCMXSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)
![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)









![(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12071217.png)


